Benzofuran, 2-(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(1-Phenylvinyl)benzofuran can be achieved through various methods. One common synthetic route involves a tandem palladium-assisted coupling-cyclization reaction between 1-phenylvinyl iodides and ortho-substituted arylalkynes . This method provides a rapid and efficient approach to build up benzoheterocycle-based analogues of biological interest. The reaction conditions typically involve the use of palladium catalysts and silylated alkynes in a one-pot reaction, followed by a desilylation step and a Sonogashira coupling reaction .
Analyse Chemischer Reaktionen
2-(1-Phenylvinyl)benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, silylated alkynes, and phenylvinyl iodides . The major products formed from these reactions are functionalized benzofurans and indoles, which have shown significant biological activities .
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylvinyl)benzofuran has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, it has shown promising anticancer properties by inhibiting tubulin assembly, making it a potential candidate for the development of new anticancer agents . Additionally, benzofuran derivatives have demonstrated antibacterial, antiviral, and anti-inflammatory activities, further expanding their applications in the pharmaceutical industry .
Wirkmechanismus
The mechanism of action of 2-(1-Phenylvinyl)benzofuran involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By inhibiting tubulin assembly, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antimitotic agents, making 2-(1-Phenylvinyl)benzofuran a valuable compound in cancer research.
Vergleich Mit ähnlichen Verbindungen
2-(1-Phenylvinyl)benzofuran can be compared to other benzofuran derivatives, such as 2-(1-Phenylvinyl)indole and combretastatin A-4. While all these compounds exhibit antimitotic properties, 2-(1-Phenylvinyl)benzofuran is unique due to its specific structural features and the presence of the phenylvinyl group, which enhances its biological activities .
Eigenschaften
CAS-Nummer |
56426-70-1 |
---|---|
Molekularformel |
C16H12O |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-(1-phenylethenyl)-1-benzofuran |
InChI |
InChI=1S/C16H12O/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17-16/h2-11H,1H2 |
InChI-Schlüssel |
DEDRBMAXSDOJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.